

literature review on 6-Chloroisoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloroisoquinoline-1-carbaldehyde

Cat. No.: B2847357

[Get Quote](#)

6-Chloroisoquinoline-1-carbaldehyde: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoquinoline-1-carbaldehyde is a halogenated heterocyclic aldehyde belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom and a reactive carbaldehyde group at the 6- and 1-positions, respectively, makes this compound a valuable intermediate for the synthesis of more complex isoquinoline derivatives and a candidate for biological screening in drug discovery programs. This document provides a technical overview of the available data on its synthesis and chemical properties.

Chemical and Physical Properties

A summary of the key chemical and physical data for **6-Chloroisoquinoline-1-carbaldehyde** is presented below.

Property	Value	Reference
CAS Number	1537415-87-4	[1] [2]
Molecular Formula	C ₁₀ H ₆ CINO	[2]
Molecular Weight	191.61 g/mol	[2]
Appearance	Yellow solid	
Melting Point	92–93 °C	
¹ H NMR (400 MHz, CDCl ₃)	δ 10.34 (s, 1H), 9.27 (d, J = 9.2 Hz, 1H), 8.76 (d, J = 5.6 Hz, 1H), 7.89 (d, J = 2.0 Hz, 1H), 7.79 (d, J = 5.5 Hz, 1H), 7.70–7.64 (m, 1H)	
¹³ C NMR (100 MHz, CDCl ₃)	δ 195.3, 149.9, 143.5, 137.7, 137.3, 131.0, 127.6, 125.7, 124.4, 124.3	
HRMS (ESI-TOF)	Calculated for C ₁₀ H ₇ CINO [M+H] ⁺ : 192.0216, Found: 192.0211	

Synthesis

The synthesis of **6-Chloroisoquinoline-1-carbaldehyde** has been reported via a direct formylation of 6-chloroisoquinoline. The process involves the use of 1,3-dioxolane as the formylating agent precursor, facilitated by an oxidant, followed by hydrolysis to yield the aldehyde.

Experimental Protocol

General Procedure for the Formylation of Isoquinoline:

A sealable reaction tube equipped with a magnetic stirrer bar is charged with isoquinoline (0.15 mmol), 1,3-dioxolane (1 mL), 1,2-dichloroethane (DCE, 1 mL), and tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 0.375 mmol). The reaction mixture is stirred, and upon

completion, it is concentrated on a rotary evaporator and transferred to a small vial. The resulting solution is cooled to 0°C in an ice bath, and then boron trichloride (BCl₃, 1.0 M in CH₂Cl₂, 1 mL) is added dropwise. The reaction is then warmed to room temperature, stirred for 10 minutes, and subsequently quenched with water (1 mL). After stirring for 30 minutes at this temperature, the solution is basified with 1 M lithium hydroxide (LiOH), and the aqueous layer is extracted with dichloromethane (CH₂Cl₂, 3 x 1 mL). The combined organic layers are then processed to isolate the final product. For 6-chloroisoquinoline as the starting material, this procedure yielded **6-Chloroisoquinoline-1-carbaldehyde** as a yellow solid with a 70% yield.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **6-Chloroisoquinoline-1-carbaldehyde**.

Synthetic pathway for **6-Chloroisoquinoline-1-carbaldehyde**.

Biological Activity

As of the current literature survey, there is no specific biological activity or pharmacological data published for **6-Chloroisoquinoline-1-carbaldehyde**. However, the broader class of chloro-substituted quinolines and isoquinolines are known to exhibit a wide range of biological effects.

Derivatives of 2-chloroquinoline-3-carbaldehyde, a related structural isomer, have been investigated for various therapeutic applications. These compounds serve as precursors for molecules with potential anticancer, antibacterial, antituberculosis, anti-inflammatory, analgesic, antioxidant, antimalarial, anti-HIV, and anticonvulsant activities.^[1] The aldehyde functional group in these scaffolds is a key handle for synthetic elaboration, allowing for the creation of diverse libraries of compounds for biological screening. For instance, the aldehyde can be readily converted into Schiff bases, hydrazones, and other derivatives, which often leads to enhanced or novel biological activities.

Given that 1-chloroisoquinoline-7-carbaldehyde, another isomer, is noted for its utility in constructing complex heterocyclic systems for antitumor, antimicrobial, and anti-inflammatory drug research, it is plausible that **6-Chloroisoquinoline-1-carbaldehyde** could serve a similar role as a versatile building block in medicinal chemistry.^[3]

Conclusion

6-Chloroisoquinoline-1-carbaldehyde is a readily synthesizable isoquinoline derivative. Detailed synthetic protocols and characterization data are available, establishing a foundation for its use in further chemical research. While no direct biological activities have been reported for this specific compound, its structural features are common to a class of molecules with significant and diverse pharmacological properties. Therefore, **6-Chloroisoquinoline-1-carbaldehyde** represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Further research into its biological effects is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1-chloroisoquinoline-7-carbaldehyde [myskinrecipes.com]
- To cite this document: BenchChem. [literature review on 6-Chloroisoquinoline-1-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2847357#literature-review-on-6-chloroisoquinoline-1-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com